Structural Characterization of 1-(2-Fluoro-4'-methoxy-[1,1'-biphenyl]-4-yl)ethanone: A Predictive NMR Guide
Structural Characterization of 1-(2-Fluoro-4'-methoxy-[1,1'-biphenyl]-4-yl)ethanone: A Predictive NMR Guide
Executive Summary
The accurate structural elucidation of highly functionalized biphenyl derivatives is a critical bottleneck in preclinical drug development. 1-(2-Fluoro-4'-methoxy-[1,1'-biphenyl]-4-yl)ethanone represents a classic fluorinated biphenyl scaffold, often utilized to modulate lipophilicity, metabolic stability, and target binding affinity. This whitepaper provides an in-depth predictive analysis of the 1 H and 13 C Nuclear Magnetic Resonance (NMR) spectra for this compound. By establishing the theoretical causality behind chemical shifts and heteronuclear spin-spin couplings, this guide serves as a self-validating reference for synthetic chemists and analytical scientists.
Theoretical Framework: Causality in Chemical Shifts & Spin-Spin Coupling
The molecular architecture of 1-(2-Fluoro-4'-methoxy-[1,1'-biphenyl]-4-yl)ethanone consists of two distinct aromatic systems:
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Ring A (1,2,4-trisubstituted): Contains the biphenyl bridge at C-1, a fluorine atom at C-2, and an acetyl group at C-4.
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Ring B (1,4-disubstituted): Contains the biphenyl bridge at C-1' and a methoxy group at C-4'.
Heteronuclear 19 F Coupling Dynamics
The presence of the highly electronegative fluorine atom ( 19 F, spin-1/2, 100% natural abundance) on Ring A introduces profound magnetic perturbations. Fluorine heteronuclearly couples with both protons ( 1 H) and carbons ( 13 C) across multiple bonds, creating a built-in validation system for structural integrity.
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13 C- 19 F Coupling: The scalar coupling between carbon and fluorine is highly distance-dependent. The ipso-carbon (C-2) typically exhibits a massive 1JCF coupling of ~242–248 Hz due to the high s-character of the C-F bond[1]. Ortho-carbons (C-1, C-3) show 2JCF couplings of ~13–25 Hz, while meta-carbons (C-4, C-6) display 3JCF couplings of ~3–9 Hz[2],[3].
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1 H- 19 F Coupling: Protons adjacent to the fluorine atom will exhibit characteristic ortho ( 3JHF≈10−11 Hz) and meta ( 4JHF≈5−7 Hz) couplings, complicating their multiplet structures but providing unambiguous positional markers.
Electronic Resonance Effects
On Ring B, the methoxy group exerts a strong electron-donating resonance effect (+M), significantly shielding the ortho-protons (H-3', H-5') and pushing them upfield. Conversely, the acetyl group on Ring A is strongly electron-withdrawing (-I, -M), deshielding its ortho-protons (H-3, H-5) and pushing them downfield.
Predicted Quantitative Data
Table 1: Predicted 1 H NMR Spectrum (500 MHz, CDCl 3 )
Note: Chemical shifts ( δ ) are reported in parts per million (ppm) relative to TMS. Coupling constants ( J ) are in Hertz (Hz).
| Position | Chemical Shift ( δ , ppm) | Multiplicity | Coupling Constant ( J , Hz) | Integration | Assignment & Causality Notes |
| Acetyl CH 3 | 2.62 | Singlet (s) | - | 3H | Deshielded by adjacent carbonyl group. |
| Methoxy CH 3 | 3.86 | Singlet (s) | - | 3H | Deshielded by adjacent oxygen atom. |
| H-3', H-5' (Ring B) | 6.98 | Doublet (d) | 3JHH=8.8 | 2H | Shielded by +M effect of the para-methoxy group. Forms an AA'BB' system with H-2'/H-6'. |
| H-2', H-6' (Ring B) | 7.48 | Doublet (d) | 3JHH=8.8 | 2H | Deshielded by the biphenyl bridge. |
| H-6 (Ring A) | 7.52 | Doublet of doublets (dd) | 3JHH=8.0 , 4JHF=5.5 | 1H | Ortho to the bridge, meta to the fluorine atom. |
| H-3 (Ring A) | 7.68 | Doublet of doublets (dd) | 3JHF=10.5 , 4JHH=1.6 | 1H | Highly deshielded by ortho-acetyl; split significantly by ortho-fluorine. |
| H-5 (Ring A) | 7.78 | Doublet of doublets (dd) | 3JHH=8.0 , 4JHH=1.6 | 1H | Deshielded by ortho-acetyl; couples with H-6 and H-3. |
Table 2: Predicted 13 C NMR Spectrum (125 MHz, CDCl 3 )
Note: The presence of fluorine causes distinct splitting of the carbon signals, which is a critical diagnostic feature for this molecule[4].
| Position | Chemical Shift ( δ , ppm) | Multiplicity | Coupling Constant ( JCF , Hz) | Assignment & Causality Notes |
| Acetyl CH 3 | 26.6 | Singlet (s) | - | Aliphatic methyl carbon. |
| Methoxy CH 3 | 55.4 | Singlet (s) | - | Oxygen-bound methyl carbon. |
| C-3', C-5' (Ring B) | 114.2 | Singlet (s) | - | Shielded by ortho-methoxy group. |
| C-3 (Ring A) | 116.1 | Doublet (d) | 2JCF=24.5 | Ortho to fluorine. Strong scalar coupling[2]. |
| C-5 (Ring A) | 124.5 | Doublet (d) | 4JCF=3.0 | Para to fluorine. Weak long-range coupling. |
| C-1' (Ring B) | 127.8 | Singlet (s) | - | Quaternary bridge carbon on Ring B. |
| C-2', C-6' (Ring B) | 130.5 | Singlet (s) | - | Aromatic methine carbons. |
| C-6 (Ring A) | 131.2 | Doublet (d) | 3JCF=4.5 | Meta to fluorine. |
| C-1 (Ring A) | 132.9 | Doublet (d) | 2JCF=14.0 | Quaternary bridge carbon on Ring A. |
| C-4 (Ring A) | 138.5 | Doublet (d) | 3JCF=7.5 | Quaternary carbon attached to acetyl group. |
| C-4' (Ring B) | 159.8 | Singlet (s) | - | Quaternary carbon attached to methoxy group. |
| C-2 (Ring A) | 160.5 | Doublet (d) | 1JCF=248.0 | Ipso-carbon attached directly to fluorine. Massive splitting[1]. |
| Acetyl C=O | 197.2 | Singlet (s) | - | Highly deshielded carbonyl carbon. |
Experimental Protocol: Acquisition and Validation
To ensure the highest scientific integrity and reproducibility, the following self-validating protocol must be strictly adhered to when acquiring the empirical NMR data[4].
Step 1: Sample Preparation
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Action: Dissolve 15–20 mg of the synthesized compound in 0.6 mL of deuterated chloroform (CDCl 3 ) containing 0.03% v/v tetramethylsilane (TMS). Transfer to a high-precision 5 mm NMR tube.
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Causality: CDCl 3 provides a non-polar, aprotic environment that readily dissolves lipophilic biphenyls while minimizing solvent interference. TMS acts as an absolute zero-point reference.
Step 2: Instrument Tuning and Shimming
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Action: Insert the sample into a ≥ 500 MHz NMR spectrometer. Perform precise tuning and matching of the probe for 1 H and 13 C frequencies. Shim the magnetic field (Z1-Z5) until the residual CHCl 3 peak (7.26 ppm) achieves a full-width at half-maximum (FWHM) of < 0.8 Hz.
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Causality: High field homogeneity is mandatory to resolve the fine 4JHH (1.6 Hz) and 4JCF (3.0 Hz) couplings. Poor shimming will blur these critical diagnostic signals.
Step 3: Pulse Sequence Selection & Acquisition
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1 H Acquisition: Use a standard 1D proton pulse sequence (e.g., zg30). Set the relaxation delay (D1) to 2.0 s and the number of scans (NS) to 16.
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13 C Acquisition: Use a proton-decoupled 13 C pulse sequence (e.g., zgpg30). Set D1 to 2.0 s and NS to ≥ 1024.
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Causality: Carbon-13 has a low natural abundance (~1.1%) and a low gyromagnetic ratio. A high number of transients (NS ≥ 1024) is required to achieve a sufficient signal-to-noise ratio, especially for the quaternary carbons (C-1, C-2, C-4, C-1', C-4') which lack Nuclear Overhauser Effect (NOE) enhancement.
Step 4: Self-Validating Spectral Analysis
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Action: Process the Free Induction Decay (FID) using a Fourier Transform with a line broadening (LB) of 0.3 Hz for 1 H and 1.0 Hz for 13 C. Phase the spectra manually.
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Validation Loop: The protocol incorporates a self-validating feedback loop. The observed 13 C- 19 F coupling constants must mathematically align with the theoretical distance from the fluorine atom. If the ipso-carbon (C-2) does not display a ~248 Hz splitting, the structural integrity of the synthesized compound is immediately falsified.
Workflow Visualization
Fig 1. Standardized workflow for high-resolution NMR acquisition and spectral validation.
Conclusion
The structural verification of 1-(2-Fluoro-4'-methoxy-[1,1'-biphenyl]-4-yl)ethanone relies heavily on understanding the interplay between electronic resonance effects and heteronuclear spin-spin coupling. By leveraging the predictable perturbations caused by the fluorine atom—specifically the massive 1JCF coupling and the distinct 1 H multiplet alterations—researchers can establish a highly reliable, self-validating analytical framework for drug development pipelines.
References
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The mechanisms of long-range 13C,19F and 19F,19F coupling constants in derivatives of biphenyl and fluorene. Canadian Journal of Chemistry (cdnsciencepub.com). Available at:[Link]
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Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies. ACS Omega (acs.org). Available at:[Link]
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High Consistency of Structure-Based Design and X-Ray Crystallography: Design, Synthesis, Kinetic Evaluation and Crystallographic Binding Mode Determination of Biphenyl-N-acyl-β-d-Glucopyranosylamines as Glycogen Phosphorylase Inhibitors. MDPI (mdpi.com). Available at:[Link]
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Copper-Mediated Oxidative Fluorination of Aryl Stannanes with Fluoride. Journal of the American Chemical Society (doi.org). Available at:[Link]
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- 1. pubs.acs.org [pubs.acs.org]
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- 4. High Consistency of Structure-Based Design and X-Ray Crystallography: Design, Synthesis, Kinetic Evaluation and Crystallographic Binding Mode Determination of Biphenyl-N-acyl-β-d-Glucopyranosylamines as Glycogen Phosphorylase Inhibitors | MDPI [mdpi.com]
